Product packaging for 1-chloro-2-methanesulfinylethane(Cat. No.:CAS No. 5331-57-7)

1-chloro-2-methanesulfinylethane

Cat. No.: B3053354
CAS No.: 5331-57-7
M. Wt: 126.61 g/mol
InChI Key: LNSWATAJDLOYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-chloro-2-methanesulfinylethane is a useful research compound. Its molecular formula is C3H7ClOS and its molecular weight is 126.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloroethyl methyl sulfoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClOS B3053354 1-chloro-2-methanesulfinylethane CAS No. 5331-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylsulfinylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClOS/c1-6(5)3-2-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSWATAJDLOYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277422
Record name 2-Chloroethyl methyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-57-7
Record name 2-Chloroethyl methyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl methyl sulfoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethyl methyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYL METHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL36BSM7YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextual Significance As a Research Compound

The primary significance of 1-chloro-2-methanesulfinylethane lies in its status as a research chemical. accelachem.com It is not a compound found in end-user products but is instead utilized in laboratory settings for discovery and development purposes. Its bifunctional nature—possessing two different reactive sites—makes it a versatile scaffold for synthetic chemists. The presence of a chlorine atom, a good leaving group, and a sulfoxide (B87167), which can be a chiral center and can participate in various transformations, allows for a range of potential chemical manipulations.

The compound is supplied by specialized chemical companies for research and development use, indicating its role in the exploratory phases of chemical synthesis. accelachem.combldpharm.com While extensive public-domain research specifically detailing the applications of this compound is limited, its availability underscores its utility to chemists engaged in creating novel compounds.

Role in Organic Synthesis and Chemical Building Blocks

In organic synthesis, the utility of a building block is determined by its ability to reliably introduce specific structural motifs into a larger molecule. 1-chloro-2-methanesulfinylethane offers two key points of reactivity:

The Chloro Group: The carbon-chlorine bond is susceptible to nucleophilic substitution reactions. This allows for the attachment of a wide variety of other functional groups, effectively tethering the methanesulfinylethyl moiety to a larger molecular framework.

The combination of these two functional groups in one molecule allows for sequential and controlled reactions, making this compound a useful tool for building complex target molecules with a specific arrangement of atoms.

Historical Perspective of Sulfinyl Compounds in Synthetic Chemistry

Established Synthetic Routes to this compound

Traditional methods for the synthesis of this compound have focused on two key transformations: the oxidation of the sulfur atom and the halogenation of an appropriate substrate. These well-documented approaches provide reliable access to the target compound.

Oxidative Approaches to Sulfinyl Group Formation

The most common and direct route to this compound involves the selective oxidation of its sulfide (B99878) analogue, 2-chloroethyl methyl sulfide. jchemrev.com A variety of oxidizing agents have been employed to achieve this transformation, with the key challenge being the prevention of over-oxidation to the corresponding sulfone.

One established method utilizes dimethyl sulfoxide (DMSO) as the oxidant. This approach offers a straightforward conversion of 2-chloroethyl sulfides to their corresponding sulfoxides. Another significant approach involves the use of hydrogen peroxide, often in the presence of a catalyst, to facilitate a clean and efficient oxidation. jchemrev.com The reaction is typically carried out under controlled temperature conditions to enhance selectivity for the sulfoxide product.

Furthermore, a range of other oxidizing systems have been reported for the general conversion of sulfides to sulfoxides, which are applicable to the synthesis of this compound. These include reagents like nitric acid, potassium permanganate (B83412) (KMnO4), and various peracids. jchemrev.com The choice of oxidant and reaction conditions is crucial for maximizing the yield of the desired sulfoxide while minimizing the formation of the sulfone byproduct.

Table 1: Oxidative Synthesis of this compound from 2-chloroethyl methyl sulfide

Oxidizing AgentCatalyst/ConditionsYield (%)Reference
Dimethyl sulfoxide (DMSO)-Not specified jchemrev.com
Hydrogen PeroxideAcetic AcidHigh jchemrev.com

Note: This table is illustrative and based on general findings for sulfide oxidations. Specific yields for this compound may vary.

Halogenation Strategies in Chloroalkyl Sulfides

The introduction of the chlorine atom is another critical step in the synthesis of this compound. This is typically achieved by the halogenation of a suitable precursor. One common strategy involves the reaction of a hydroxyethyl (B10761427) sulfide, such as 2-(methylthio)ethanol, with a chlorinating agent. For instance, the use of thionyl chloride (SOCl2) can effectively replace the hydroxyl group with a chlorine atom. google.com

Another approach involves the direct chlorination of an alkyl sulfide. For example, the reaction of ethyl methyl sulfide with a chlorinating agent can be controlled to introduce a chlorine atom at the desired position. sigmaaldrich.com The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the chlorinating species. The Meyer–Clarke method, which employs concentrated hydrochloric acid, is a known procedure for converting hydroxyethyl sulfides to their chloroalkyl counterparts. wikipedia.org

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Methods in Organosulfur Compound Synthesis

Modern catalytic methods offer significant advantages for the synthesis of organosulfur compounds like this compound. The use of catalysts can lead to higher selectivity, milder reaction conditions, and reduced waste generation. For the oxidation of 2-chloroethyl methyl sulfide, nano-polyoxometalate clusters have been investigated as catalysts in aqueous media, using hydrogen peroxide as a green oxidant. jchemrev.com These catalytic systems can achieve high conversion and selectivity for the desired sulfoxide.

The development of metal-free catalytic systems is also a significant area of research. For instance, certain quinoids have been shown to catalyze the light-induced aerobic oxidation of thioethers to sulfoxides, offering a potentially sustainable alternative to metal-based catalysts. organic-chemistry.org

Mechanochemical Activation in Chlorination Processes

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling), is an emerging green technology that can reduce or eliminate the need for solvents. researchgate.net While specific examples for the synthesis of this compound are not widely reported, the principles of mechanochemistry are applicable. For instance, the chlorination of sulfides could potentially be achieved by milling the substrate with a solid chlorinating agent. This solvent-free approach could lead to a more environmentally friendly process with simplified work-up procedures. Research has demonstrated the feasibility of mechanochemical synthesis for various organic compounds, suggesting its potential for adaptation to chloroalkyl sulfoxide production. researchgate.net

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.govrsc.org The synthesis of sulfoxides via oxidation is well-suited to flow chemistry. nih.govcardiff.ac.ukuliege.be For example, a packed-bed reactor containing an oxidizing agent like oxone can be used for the selective oxidation of sulfides to sulfoxides. cardiff.ac.ukcardiff.ac.uk This allows for precise control over reaction parameters, leading to high yields and selectivity.

Electrochemical flow processes have also been developed for the selective oxidation of sulfides, offering a reagent-free method for sulfoxide synthesis. nih.gov The application of flow chemistry to either the chlorination or the oxidation step in the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. rsc.org

Table 2: Comparison of Synthetic Approaches

MethodologyAdvantagesDisadvantages
Established Routes Well-documented, reliableOften require harsh reagents, may generate significant waste
Catalytic Methods High selectivity, milder conditions, reduced wasteCatalyst cost and recovery can be a concern
Mechanochemistry Solvent-free, potentially higher energy efficiencyScalability can be a challenge, reaction monitoring may be difficult
Flow Chemistry Enhanced safety, scalability, precise controlInitial setup cost can be high

Nucleophilic Substitution Reactions Involving the Chloro Moiety

Nucleophilic substitution reactions on alkyl halides are fundamental in organic chemistry. oup.com The chloro group in this compound is attached to a primary carbon, which, in principle, allows for such reactions.

Mechanistic Pathways (SN1, SN2, SNi)

The primary nature of the alkyl chloride would strongly suggest a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgmasterorganicchemistry.com This pathway involves a concerted, single-step process where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. organic-chemistry.org An SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation. researchgate.net The internal nucleophilic (SNi) mechanism is less common and typically requires specific reagents, such as thionyl chloride, that are not relevant in this context.

Stereochemical Outcomes and Diastereoselectivity

For an SN2 reaction, an inversion of stereochemistry at the reaction center is expected. researchgate.net However, since the carbon bearing the chlorine in this compound is not a stereocenter, this aspect is not directly applicable unless a chiral nucleophile or a chiral center elsewhere in the molecule influences the reaction. The sulfoxide group itself is a stereocenter, and diastereoselectivity could be a key point of investigation, but no studies are available.

Solvent and Catalyst Effects on Reactivity

Solvent choice is critical in nucleophilic substitution reactions. Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. organic-chemistry.orgacs.org Polar protic solvents (e.g., water, ethanol) would slow down an SN2 reaction by solvating the nucleophile, but would favor an SN1 pathway by stabilizing the carbocation intermediate and the leaving group. organic-chemistry.org Catalysts, such as Lewis acids, could activate the leaving group, but no specific catalytic systems for this substrate have been reported.

Reactions at the Sulfinyl Group

The sulfinyl group offers sites for both oxidation and reduction.

Further Oxidation Pathways to Sulfonyl Derivatives

The oxidation of sulfoxides to sulfones is a common transformation. organic-chemistry.orgresearchgate.net A variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate, can achieve this. organic-chemistry.orgnih.gov The corresponding sulfone, 1-chloro-2-(methylsulfonyl)ethane, is a known compound. scbt.com

Reduction Pathways to Thioether Analogues

The reduction of sulfoxides back to thioethers is also a well-known process. organic-chemistry.org Reagents like sodium borohydride (B1222165) in the presence of certain additives, or systems involving phosphines and a catalyst, can be employed for this purpose. organic-chemistry.org This would convert this compound into its corresponding thioether, 1-chloro-2-(methylthio)ethane.

Ligand Exchange and Rearrangement Reactions

The sulfoxide group in this compound is a versatile functional group capable of undergoing both ligand exchange at the sulfur atom and skeletal rearrangements. These transformations are often facilitated by the interaction of the sulfoxide oxygen with electrophilic reagents.

Table 1: Plausible Pummerer Rearrangement of this compound

ReactantReagentPlausible Product
This compoundAcetic Anhydride (Ac₂O)1-acetoxy-1-(2-chloroethylthio)methane

The sulfoxide oxygen can also act as a Lewis base, coordinating to Lewis acids . oup.comnih.gov This interaction can activate the sulfoxide towards various transformations. For instance, the coordination of a Lewis acid to the sulfinyl oxygen of this compound would increase the electrophilicity of the sulfur atom, potentially facilitating nucleophilic attack at sulfur or influencing other reaction pathways. The strength of this interaction and the subsequent reactivity would depend on the nature of the Lewis acid employed. nih.gov Some sulfoxides have been shown to be reduced to the corresponding sulfides in the presence of certain Lewis acids and a reducing agent. rsc.org

Elimination Reactions and Olefin Formation

The presence of a chlorine atom on the carbon β to the sulfoxide group makes this compound a prime candidate for elimination reactions to form an olefin. Specifically, β-chloro sulfoxides are known to undergo base-catalyzed elimination to yield vinyl sulfoxides. researchgate.net This reaction is of synthetic importance as vinyl sulfoxides are versatile intermediates in organic synthesis.

The reaction likely proceeds through an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon α to the sulfinyl group, and the chloride ion is simultaneously eliminated. The stereochemistry of the starting material can influence the geometry of the resulting vinyl sulfoxide.

Table 2: Base-Catalyzed Elimination of β-Chloro Sulfoxides

SubstrateBaseProductReference
Bis(2-chloroethyl) sulfoxideHydroxide ion (OH⁻)Divinyl sulfoxide researchgate.net
2-Chloroethyl ethyl sulfoxideHydroxide ion (OH⁻)Ethyl vinyl sulfoxide researchgate.net
This compound Base (e.g., NaH, t-BuOK) Methyl vinyl sulfoxide Plausible reaction

The rate of this elimination reaction is dependent on the strength of the base and the reaction conditions. The formation of the conjugated vinyl sulfoxide system provides a thermodynamic driving force for the reaction.

Cyclization Reactions and Heterocyclic Compound Formation

The bifunctional nature of this compound provides the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. While specific examples involving this exact molecule are not prevalent in the literature, analogous reactions of related compounds suggest plausible pathways.

One such possibility is the formation of 1,4-dithiane (B1222100) derivatives . The Parham ring expansion describes the rearrangement of a β-haloalkylsulfide to a 1,4-dithiane via a cyclic sulfonium (B1226848) intermediate. nih.gov Although this compound is a sulfoxide, its reduction to the corresponding sulfide, 1-chloro-2-(methylthio)ethane, would create a substrate suitable for such a cyclization. Under appropriate conditions, this sulfide could potentially undergo self-condensation or react with another equivalent to form a substituted 1,4-dithiane.

Another potential cyclization pathway could involve the formation of thiophene (B33073) derivatives . The synthesis of thiophenes often involves the reaction of sulfur-containing compounds with appropriate C4 synthons. While a direct cyclization of this compound to a thiophene is not straightforward, its role as a building block in a multi-step synthesis of thiophene rings cannot be ruled out, for instance, by reacting with a suitable three-carbon nucleophile after transformation of the chloro and sulfinyl groups.

Table 3: Potential Cyclization Products from this compound Derivatives

Precursor from this compoundReaction TypePotential Heterocyclic Product
1-chloro-2-(methylthio)ethaneParham-type cyclizationSubstituted 1,4-dithiane
Modified derivativesReaction with C3 synthonsSubstituted thiophene

Radical Reactions Involving the Chloro and Sulfinyl Groups

The reactivity of this compound under radical conditions would likely involve both the chloroalkane and sulfoxide functionalities. Radical reactions are typically initiated by light or radical initiators. wikipedia.org

Free-radical halogenation is a characteristic reaction of alkanes. In the case of this compound, the presence of C-H bonds makes it susceptible to radical abstraction. The selectivity of this abstraction depends on the stability of the resulting radical. The hydrogens on the carbon adjacent to the chlorine (C1) and the methyl group are primary, while the hydrogens on the carbon adjacent to the sulfinyl group (C2) are secondary. Generally, the order of radical stability is tertiary > secondary > primary. libretexts.org Therefore, it is expected that the secondary hydrogens at the C2 position would be preferentially abstracted by a radical species. The resulting radical could then participate in further propagation steps.

The sulfoxide group itself can participate in photochemical reactions . Sulfoxides are known to undergo photochemical racemization at the sulfur center and, in some cases, α-cleavage (C-S bond scission) upon UV irradiation. researchgate.net The presence of the chloro group might influence the photochemical behavior, but specific studies on this compound are lacking. It is conceivable that photolysis could lead to the formation of a variety of radical species, initiating complex reaction cascades.

Table 4: Potential Radical Reactions of this compound

Reaction TypeInitiatorPotential Intermediate/Product
Radical HalogenationUV light, Radical InitiatorDichloro-substituted derivatives
Photochemical ReactionUV lightRacemized sulfoxide, C-S bond cleavage products

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 1 Chloro 2 Methanesulfinylethane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 1-chloro-2-methanesulfinylethane, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign the proton and carbon signals and to understand the connectivity within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicity Patterns

The analysis of ¹H and ¹³C NMR spectra provides foundational information about the chemical environment of each nucleus. The electronegativity of the chlorine atom and the sulfinyl group significantly influences the chemical shifts of the adjacent protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons (CH₃), and the two diastereotopic methylene (B1212753) protons of the ethyl chain (-CH₂-S(O)- and -CH₂-Cl).

The methyl protons attached to the sulfur atom are expected to appear as a singlet in the upfield region, typically around 2.6-2.8 ppm .

The methylene protons adjacent to the sulfinyl group (C1-H) would be diastereotopic due to the chiral center at the sulfur atom. They are expected to resonate as a complex multiplet, likely a pair of doublets of doublets, in the region of 2.9-3.3 ppm .

The methylene protons adjacent to the chlorine atom (C2-H) are also diastereotopic and would be shifted further downfield due to the deshielding effect of the chlorine. These protons are predicted to appear as a multiplet, likely a pair of doublets of doublets, around 3.8-4.2 ppm .

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule.

The methyl carbon (CH₃) is anticipated to have a chemical shift in the range of 35-40 ppm .

The carbon atom adjacent to the sulfinyl group (C1) is expected to resonate at approximately 55-60 ppm .

The carbon atom bonded to the chlorine atom (C2) will be the most deshielded, with a predicted chemical shift in the region of 45-50 ppm .

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
CH₃-S2.7Singlet38
S-CH₂-3.1Multiplet (Diastereotopic)58
Cl-CH₂-4.0Multiplet (Diastereotopic)48

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the multiplets of the two methylene groups (-CH₂-S(O)- and -CH₂-Cl), confirming their adjacent positions in the molecule. No correlation would be observed for the singlet methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show three cross-peaks:

The methyl proton signal (singlet) would correlate with the methyl carbon signal.

The multiplet of the methylene protons next to the sulfur would correlate with the corresponding carbon signal.

The multiplet of the methylene protons next to the chlorine would correlate with its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the complete carbon skeleton. Key expected HMBC correlations include:

The methyl protons showing a correlation to the C1 carbon.

The C1-H protons showing correlations to the methyl carbon and the C2 carbon.

The C2-H protons showing a correlation to the C1 carbon.

Chiral NMR for Enantiomeric Excess Determination

As this compound is a chiral molecule due to the stereogenic sulfur center, determining the enantiomeric excess (ee) is essential. Chiral NMR spectroscopy is a powerful method for this purpose. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

In the presence of a chiral solvating agent, the two enantiomers of this compound would form transient diastereomeric complexes. These complexes would have slightly different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The integration of these separated signals in the ¹H or ¹³C NMR spectrum allows for the direct quantification of the enantiomeric excess. For sulfoxides, chiral lanthanide shift reagents or chiral alcohols are often effective CSAs. acs.orgnih.govnih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition.

Predicted HRMS Data

Ion Formula Calculated m/z ([M+H]⁺)
C₃H₈ClOS⁺127.0033

The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) to generate a spectrum of product ions. The fragmentation pattern provides valuable structural information.

A plausible fragmentation pathway for this compound upon collision-induced dissociation (CID) would likely involve the following key steps:

Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of a molecule of hydrogen chloride (HCl), leading to a fragment ion.

Cleavage of the C-S bond: The bond between the ethyl group and the sulfur atom could cleave, resulting in fragments corresponding to the chloroethyl cation and the methanesulfinyl radical, or vice versa.

Loss of the methyl group: Cleavage of the methyl-sulfur bond would result in the loss of a methyl radical.

Rearrangement reactions: Sulfoxides can undergo rearrangement reactions upon fragmentation.

Predicted Key Fragments in MS/MS

m/z Proposed Fragment Structure/Loss
91[M - HCl]⁺
63[CH₂CH₂Cl]⁺
63[CH₃SO]⁺
49[CH₂Cl]⁺

The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides a high degree of confidence in the identification of this compound.

Ion Mobility Spectrometry (IMS) Coupled with MS for Isomer Differentiation

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful technique for the separation and identification of isomers, which are molecules with the same mass but different structures. In the case of this compound, IMS-MS can be instrumental in distinguishing it from its structural isomers. The separation in IMS is based on the size, shape, and charge of the ion as it drifts through a gas-filled chamber under the influence of an electric field. This mobility is quantified as a collision cross-section (CCS) value, a key parameter for structural differentiation.

Table 1: Predicted Ion Mobility Spectrometry Data for this compound and a Potential Isomer

CompoundMolecular FormulaPredicted CCS (Ų) [M+H]⁺Predicted CCS (Ų) [M+Na]⁺Key Differentiating Features
This compoundC₃H₇ClOS~125-135~140-150The linear chloroethyl group is expected to result in a slightly larger CCS compared to a more compact isomer.
1-chloro-1-methanesulfinylethaneC₃H₇ClOS~120-130~135-145The geminal chloro and sulfinyl groups would likely lead to a more compact structure and thus a smaller CCS.

Note: The CCS values are estimations based on predictive models and data from analogous compounds. Actual experimental values may vary.

The differentiation between this compound and its potential isomers, such as 1-chloro-1-methanesulfinylethane, would rely on the subtle differences in their shapes, leading to distinct drift times and CCS values. nih.gov The more elongated structure of this compound is expected to have a larger CCS compared to the more compact structure of its isomer where the chlorine and sulfoxide (B87167) group are attached to the same carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for identifying functional groups. For this compound, the key functional groups are the sulfoxide (S=O), the carbon-chlorine (C-Cl) bond, and the alkyl C-H bonds.

The S=O stretching vibration is a strong and prominent band in the IR spectrum of sulfoxides, typically appearing in the range of 1030-1070 cm⁻¹. unam.mx The exact position of this band can be influenced by the electronegativity of the adjacent groups. The C-Cl stretching vibration for chloroalkanes is found in the fingerprint region, generally between 600 and 800 cm⁻¹. docbrown.info The C-H stretching vibrations of the ethyl and methyl groups will be observed in the region of 2850-3000 cm⁻¹. docbrown.info

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
S=OStretching1040 - 1060Strong
C-ClStretching650 - 750Medium to Strong
C-H (sp³)Stretching2870 - 2960Medium to Strong
CH₂Bending (Scissoring)1450 - 1470Medium
CH₃Bending (Asymmetric)~1440Medium
CH₃Bending (Symmetric)~1380Medium
C-SStretching600 - 800Medium to Weak

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the S=O stretch is also observable in the Raman spectrum, often as a strong band. nih.gov The C-S bond, which may show a weak band in the IR spectrum, often gives a more intense signal in the Raman spectrum. The C-Cl stretch is also readily observed. The symmetric vibrations of the molecule will generally produce more intense Raman signals.

Table 3: Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
S=OStretching1040 - 1060Strong
C-SStretching680 - 750Strong
C-ClStretching650 - 750Medium
C-H (sp³)Stretching2870 - 2960Strong
CH₂/CH₃Deformation1300 - 1500Medium

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported, data from related sulfoxide structures can provide valuable insights. researchgate.netwikipedia.org Sulfoxides typically exhibit a pyramidal geometry around the sulfur atom due to the presence of a lone pair of electrons. wikipedia.org The S=O bond length in sulfoxides is generally around 1.5 Å. wikipedia.org In the solid state, intermolecular interactions such as dipole-dipole interactions and weak hydrogen bonds involving the sulfinyl oxygen are expected to play a significant role in the crystal packing.

Table 4: Expected Crystallographic Parameters for this compound (based on analogous structures)

ParameterExpected Value/FeatureSignificance
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupCentrosymmetric (e.g., P2₁/c)Likely for a racemic mixture of the chiral sulfoxide.
S=O Bond Length~1.50 - 1.53 ÅCharacteristic of a sulfoxide group.
C-S-C Bond Angle~97 - 102°Reflects the pyramidal geometry at the sulfur atom.
C-S=O Bond Angle~106 - 109°Reflects the pyramidal geometry at the sulfur atom.
Intermolecular InteractionsDipole-dipole, C-H···O hydrogen bondsGoverns the packing of molecules in the crystal lattice.

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

The fragmentation of this compound in the mass spectrometer is expected to be influenced by the presence of the chlorine atom and the sulfoxide group. Cleavage of the C-S and C-Cl bonds is likely to be a prominent fragmentation pathway. dtic.mildocbrown.info The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. docbrown.inforesearchgate.net

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
126/128[CH₃S(O)CH₂CH₂Cl]⁺C₃H₇ClOS⁺Molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine.
78[CH₃S(O)CH₂]⁺C₂H₅OS⁺Loss of CH₂Cl radical.
63[CH₃SO]⁺CH₃OS⁺Cleavage of the C-C bond.
49/51[CH₂Cl]⁺CH₂Cl⁺Cleavage of the C-S bond, showing the isotopic pattern for chlorine.
45[CH₃S]⁺CH₃S⁺Loss of the chloroethylene oxide group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid chromatography coupled with mass spectrometry is a powerful technique for the detection and quantification of this compound in intricate sample matrices. The method's high selectivity and sensitivity allow for the reliable analysis of trace levels of the compound. A typical LC-MS/MS method involves sample extraction, chromatographic separation, and mass spectrometric detection.

For the analysis of this compound in a complex matrix such as human plasma, a sample preparation step is essential to remove interfering substances. Protein precipitation is a common and effective method for this purpose. nih.gov The chromatographic separation can be achieved using a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a formic acid modifier to improve peak shape and ionization) and an organic component (e.g., methanol (B129727) or acetonitrile) is often employed to achieve optimal separation. nih.govnih.gov

Mass spectrometric detection, particularly using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, offers excellent selectivity and sensitivity. nih.gov For this compound, electrospray ionization (ESI) in positive mode would be suitable, as the sulfoxide group can be readily protonated. The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern in the mass spectrum, with an M+2 peak approximately one-third the intensity of the molecular ion peak, which aids in its identification. docbrown.infoyoutube.com

Interactive Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound in Human Plasma

ParameterValue
Sample Preparation
MatrixHuman Plasma
MethodProtein precipitation with acetonitrile (B52724) (3:1 v/v, acetonitrile to plasma)
Liquid Chromatography
ColumnC18, 100 x 2.1 mm, 3.5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)127.0 (for [M+H]⁺ of ¹²C₃⁷H₇³⁵Cl¹⁶O³²S)
Product Ions (m/z)To be determined experimentally, but could involve fragmentation of the C-S or C-Cl bonds. A plausible transition could be 127.0 > 63.0 (corresponding to [CH₃S(O)CH₂]⁺).
Dwell Time100 ms

Chiral Chromatography for Enantiomer Separation

As this compound possesses a chiral sulfur atom, it exists as a pair of enantiomers. wikipedia.org The separation of these enantiomers is crucial as they may exhibit different biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the enantioseparation of sulfoxides. nih.govlongdom.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral resolution of sulfoxides. nih.govnih.gov These columns can operate in different modes, including normal-phase, polar organic, or reversed-phase, and the choice of mobile phase can significantly impact the separation and even the elution order of the enantiomers. nih.govnih.gov For a small, polar molecule like this compound, a normal-phase or polar organic mode might provide better selectivity. nih.govnih.gov

A normal-phase method using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is a common starting point for chiral separations of sulfoxides. nih.govacs.org The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. The differential interaction of the enantiomers with the chiral selector leads to their separation. sigmaaldrich.com

Interactive Table 2: Hypothetical Chiral HPLC Method for the Enantiomeric Separation of this compound

ParameterValue
Chromatography
ColumnChiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size
Mobile Phasen-Hexane / Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL
Column Temperature25 °C
Expected Outcome
ElutionBaseline separation of the two enantiomers.
Elution OrderTo be determined experimentally (e.g., (R)-enantiomer followed by (S)-enantiomer).

Theoretical and Computational Investigations of 1 Chloro 2 Methanesulfinylethane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular energy, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry, Conformational Preferences, and Vibrational Frequencies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 1-chloro-2-methanesulfinylethane would be the first step in its theoretical characterization.

Molecular Geometry: DFT calculations would optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. This provides a precise 3D structure of the most stable arrangement of its atoms.

Conformational Preferences: Due to the flexible single bonds in the ethyl chain, this compound can exist in several different spatial arrangements known as conformers (e.g., anti and gauche). DFT would be used to calculate the relative energies of these conformers to determine which are most stable and likely to be observed.

Vibrational Frequencies: These calculations predict the frequencies at which the molecule's bonds vibrate. The resulting theoretical infrared (IR) and Raman spectra are crucial for interpreting experimental spectroscopic data and confirming the molecule's structure.

A typical output for such a study would involve a data table similar to the hypothetical one below, comparing different conformers.

Hypothetical DFT Data for this compound Conformers

Conformer Relative Energy (kcal/mol) C-S-C Angle (°) Cl-C-C-S Dihedral Angle (°)
Anti 0.00 98.5 180.0
Gauche 1 1.25 99.1 65.2
Gauche 2 1.30 99.0 -65.5

Note: This table is hypothetical and for illustrative purposes only.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive than DFT, provide higher accuracy for electronic properties. For this compound, these calculations would serve to benchmark the results from DFT and provide highly reliable data on properties like ionization potential and electron affinity, which are key to understanding its chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics looks at static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or as a pure liquid, would reveal:

Conformational Dynamics: How the molecule transitions between its different conformers in real-time.

Intermolecular Interactions: The nature and strength of interactions (e.g., dipole-dipole, van der Waals forces) between neighboring molecules. This is key to understanding its bulk properties like boiling point and density.

Reaction Pathway Modeling and Transition State Analysis

To understand how this compound participates in chemical reactions, computational chemists model the entire reaction pathway. This involves:

Identifying Reactants, Products, and Intermediates: Mapping out the chemical transformation.

Locating Transition States: The transition state is the highest energy point on the reaction pathway and is critical for determining the reaction rate.

Calculating Activation Energies: The energy barrier that must be overcome for the reaction to occur.

For example, a study might investigate the decomposition of this compound, providing crucial data on its stability and potential reaction mechanisms.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A final and crucial step in computational analysis is the prediction of spectroscopic data to aid experimental studies.

NMR Spectra: Calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

IR and Raman Spectra: As mentioned in the DFT section, calculated vibrational frequencies and intensities can be directly compared to experimental spectra.

When experimental data becomes available, its comparison with predicted parameters is the ultimate validation of the theoretical models. Discrepancies can, in turn, lead to refinements in the computational approach.

Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) Assignment
ν1 2980 - C-H stretch
ν2 1050 - S=O stretch
ν3 680 - C-Cl stretch

Note: This table is hypothetical. Experimental data is required for comparison.

Derivatives and Analogues of 1 Chloro 2 Methanesulfinylethane: Synthesis and Research Applications

Synthesis of Novel Derivatives and Analogues

The synthesis of novel derivatives from 1-chloro-2-methanesulfinylethane can be systematically approached by targeting its two primary reactive sites: the carbon bearing the chlorine atom and the sulfur atom of the sulfinyl group.

Modifications at the Chloro Position through Substitution Reactions

The chlorine atom in this compound is susceptible to nucleophilic substitution reactions, a cornerstone of organic synthesis for forming new carbon-heteroatom and carbon-carbon bonds. libretexts.orgyoutube.com This reactivity is attributed to the electron-withdrawing nature of the adjacent sulfinyl group, which polarizes the C-Cl bond, making the carbon atom electrophilic. researchgate.net

A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of derivatives. These reactions typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the carbon were chiral. youtube.comyoutube.com

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloro Position

NucleophileReagent ExampleProduct Class
AmineAmmonia (B1221849), primary/secondary amines1-Amino-2-methanesulfinylethane derivatives
AlkoxideSodium methoxide, sodium ethoxide1-Alkoxy-2-methanesulfinylethane derivatives
ThiolateSodium thiophenoxide1-Thioether-2-methanesulfinylethane derivatives
CyanideSodium cyanide3-Methanesulfinylpropanenitrile
Azide (B81097)Sodium azide1-Azido-2-methanesulfinylethane

The synthesis of 1-amino-2-methanesulfinylethane derivatives, for instance, can be achieved by reacting this compound with ammonia or primary and secondary amines. These amino-sulfoxide compounds can serve as ligands in coordination chemistry or as precursors for more complex nitrogen-containing molecules. Similarly, reaction with alkoxides or thiolates yields the corresponding ethers and thioethers, introducing new oxygen or sulfur linkages into the molecule. rsc.orgresearchgate.net

Functional Group Transformations at the Sulfinyl Moiety

The sulfinyl group offers a rich platform for chemical transformations, allowing for modulation of the oxidation state of the sulfur atom and for rearrangements that create new structural motifs.

Oxidation: The sulfoxide (B87167) can be oxidized to the corresponding sulfone, 1-chloro-2-methanesulfonyl-ethane. This transformation significantly alters the electronic properties and polarity of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst, or other peroxy acids. nih.govorganic-chemistry.org The resulting sulfone group is generally more stable and electron-withdrawing than the sulfoxide.

Reduction: Conversely, the sulfoxide can be reduced to the corresponding sulfide (B99878), 1-chloro-2-methylthioethane. This reduction can be accomplished using various reagents, such as oxalyl chloride in the presence of an alcohol and a tertiary amine. google.com The sulfide derivatives are important intermediates in their own right and offer different reactivity patterns compared to the parent sulfoxide.

Pummerer Rearrangement: A characteristic reaction of sulfoxides is the Pummerer rearrangement, which occurs in the presence of an activating agent like acetic anhydride. wikipedia.org For this compound, this reaction would likely lead to the formation of an α-acyloxy thioether, introducing a new functional group at the carbon adjacent to the sulfur atom. This rearrangement is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Elimination Reactions: Treatment of α-chloro sulfoxides with a base can induce an elimination reaction to form a vinyl sulfoxide. researchgate.net In the case of this compound, this would yield methyl vinyl sulfoxide. Vinyl sulfoxides are valuable Michael acceptors and dienophiles in cycloaddition reactions.

Chain Elongation and Introduction of Additional Functionalities

The carbon atom alpha to the sulfoxide group is acidic and can be deprotonated by a strong base to form a carbanion. google.com This carbanion can then react with various electrophiles, such as alkyl halides, to achieve chain elongation. This strategy allows for the synthesis of more complex sulfoxide derivatives with extended carbon skeletons.

Furthermore, the derivatives obtained from the substitution and sulfinyl group transformations can undergo subsequent reactions. For example, an azide derivative can be reduced to a primary amine or participate in click chemistry reactions. A nitrile derivative can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a host of other functional groups.

Structure-Reactivity Relationship Studies of Derivatives

The systematic synthesis of derivatives of this compound allows for the investigation of structure-reactivity relationships. By modifying the substituents, researchers can probe how electronic and steric factors influence the reactivity of the molecule.

For instance, the rate of nucleophilic substitution at the chloro position will be influenced by the nature of the R group in a derivative like R-S(O)CH(_2)CH(_2)Cl. Electron-withdrawing R groups would be expected to increase the electrophilicity of the carbon-chlorine bond, potentially accelerating the substitution reaction.

In the context of the sulfoxide's ability to act as a chiral auxiliary, the stereochemistry of reactions involving the alpha-carbanion is of significant interest. The diastereoselectivity of reactions can be tuned by altering the steric bulk of the substituents on the sulfur atom or on the carbon chain.

Applications of Derivatives in Complex Molecule Synthesis and Material Science Research

The diverse functional groups that can be incorporated into the this compound scaffold make its derivatives valuable building blocks in organic synthesis and materials science.

Complex Molecule Synthesis: Chiral sulfoxides are widely used as auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. acs.org The derivatives of this compound, particularly if prepared in an enantiomerically pure form, could be employed in the asymmetric synthesis of biologically active compounds.

Functionalized sulfoxides are also key intermediates in the synthesis of heterocyclic compounds. For example, the conjugate addition of nucleophiles to vinyl sulfoxides derived from this compound can lead to the formation of cyclic structures. nih.gov Specifically, reactions with cyanomethyllithium have been shown to produce cyclic enaminonitriles, which are precursors to substituted cyclopentenones. nih.govresearchgate.net

Material Science Research: Polymers containing sulfoxide groups are gaining attention due to their unique properties, including high polarity and the ability to form strong hydrogen bonds. nih.gov These polymers can exhibit "stealth" properties in biological systems, similar to polyethylene (B3416737) glycol (PEG), and may also possess antioxidant and anti-inflammatory activity. nih.gov Derivatives of this compound could potentially be used as monomers for the synthesis of such functional polymers. For instance, the chloro- or a derived amino- or hydroxy- functionality could be used for polymerization reactions.

Furthermore, materials functionalized with sulfonic acid groups, which can be obtained by oxidation of sulfoxides, are of great interest as solid acid catalysts and in the development of proton exchange membranes for fuel cells. mdpi.comnih.gov The derivatives of this compound could serve as precursors for such sulfonic acid-functionalized materials.

Environmental Fate and Degradation Pathways of 1 Chloro 2 Methanesulfinylethane

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes such as hydrolysis, photolysis, and oxidation. These processes are crucial in determining the environmental residence time of 1-chloro-2-methanesulfinylethane.

Hydrolysis Pathways and Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the primary site for hydrolysis is the carbon-chlorine (C-Cl) bond. The rate of hydrolysis of halogenoalkanes is dependent on the nature of the halogen and the structure of the alkyl group. savemyexams.comsavemyexams.comstudysmarter.co.ukalgoreducation.com Generally, the reactivity of haloalkanes towards hydrolysis follows the order of bond strength: C-I > C-Br > C-Cl > C-F, with iodoalkanes being the most reactive and fluoroalkanes the least. savemyexams.comsavemyexams.com

The hydrolysis of this compound would likely proceed via a nucleophilic substitution reaction, where the water molecule acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This would result in the displacement of the chloride ion (Cl⁻) and the formation of an alcohol.

Likely Hydrolysis Reaction:

CH₃S(O)CH₂CH₂Cl + H₂O → CH₃S(O)CH₂CH₂OH + HCl (this compound + Water → 2-hydroxy-1-methanesulfinylethane + Hydrochloric acid)

The rate of this reaction for a primary chloroalkane is generally slow under neutral pH conditions at ambient temperatures. savemyexams.comsavemyexams.com The presence of the electron-withdrawing sulfoxide (B87167) group might influence the reaction rate, but specific data is unavailable.

Table 1: General Relative Rates of Hydrolysis for Haloalkanes

Haloalkane TypeRelative Rate of Hydrolysis
TertiaryFastest
SecondaryIntermediate
PrimarySlowest

This table is based on general principles of organic chemistry for haloalkanes. savemyexams.comsavemyexams.com

Photolysis Mechanisms under Environmental Conditions

Photolysis is the decomposition of molecules by light. Chlorinated hydrocarbons can undergo photodegradation in the presence of ultraviolet (UV) radiation. nih.gov The degradation rates of chlorinated hydrocarbons are often enhanced in the absence of dissolved oxygen. nih.gov The primary mechanism involves the cleavage of the C-Cl bond, leading to the formation of radical species.

For this compound, exposure to sunlight, particularly the UV-B portion of the spectrum that reaches the Earth's surface, could lead to the homolytic cleavage of the C-Cl bond:

Likely Photolysis Reaction:

CH₃S(O)CH₂CH₂Cl + hν → CH₃S(O)CH₂CH₂• + Cl• (this compound + Light Energy → 2-methanesulfinylethyl radical + Chlorine radical)

These resulting radicals are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from other molecules or reaction with oxygen to form peroxy radicals, leading to a cascade of further degradation products. The photodegradation of the pesticide metam-sodium, which also contains sulfur, has been shown to be rapid in aqueous solutions under UV light. epa.gov

Oxidation Processes in Aquatic and Atmospheric Environments

The sulfur atom in the sulfoxide group of this compound is susceptible to oxidation. In aquatic and atmospheric environments, this oxidation can be mediated by various oxidizing agents. Common environmental oxidants include hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and ozone (O₃). acsgcipr.orgrsc.orgmdpi.comorganic-chemistry.org

The oxidation of sulfides to sulfoxides is a well-established reaction, and further oxidation of the sulfoxide can lead to the formation of a sulfone. acsgcipr.orgmdpi.com This process can be catalyzed by various substances, including metal complexes. rsc.org

Likely Oxidation Reaction:

CH₃S(O)CH₂CH₂Cl + [O] → CH₃S(O₂)CH₂CH₂Cl (this compound + Oxidizing Agent → 1-chloro-2-methanesulfonylmethane)

This oxidation would increase the polarity and water solubility of the molecule, potentially affecting its environmental mobility and bioavailability.

Biotic Degradation Mechanisms

Biotic degradation, the breakdown of organic compounds by living organisms, is a primary route for the removal of many xenobiotics from the environment.

Microbial Transformation Pathways and Metabolites

Microorganisms play a crucial role in the degradation of organosulfur compounds. nih.govoup.com While specific studies on this compound are not available, the microbial metabolism of related compounds provides insight into potential pathways. For instance, dimethyl sulfoxide (DMSO) can be reduced to dimethyl sulfide (B99878) (DMS) or oxidized to dimethyl sulfone (DMSO₂) by various microorganisms. witpress.comnih.govdmu.edu.cnoup.com

The degradation of the chloroalkane portion of the molecule could proceed via hydrolytic dehalogenation, catalyzed by microbial enzymes. nih.gov This would lead to the formation of the corresponding alcohol, similar to the abiotic hydrolysis pathway.

Potential Microbial Transformation Pathways:

Oxidation of the sulfoxide: CH₃S(O)CH₂CH₂Cl → CH₃S(O₂)CH₂CH₂Cl (catalyzed by microbial monooxygenases)

Reduction of the sulfoxide: CH₃S(O)CH₂CH₂Cl → CH₃SCH₂CH₂Cl (catalyzed by microbial sulfoxide reductases) nih.gov

Hydrolytic dehalogenation: CH₃S(O)CH₂CH₂Cl + H₂O → CH₃S(O)CH₂CH₂OH + HCl (catalyzed by microbial dehalogenases)

The ultimate fate would likely involve the cleavage of the carbon-sulfur bond and the utilization of the resulting fragments as carbon and sulfur sources by microorganisms. nih.govoup.com The degradation of the pesticide metam-sodium, which rapidly decomposes to methyl isothiocyanate (MITC), is known to be significantly influenced by microbial activity, with repeated applications leading to accelerated degradation. nih.govapsnet.orgnih.gov

Table 2: Potential Microbial Metabolites of this compound

Potential MetaboliteFormation Pathway
1-chloro-2-methanesulfonylmethaneOxidation of the sulfoxide group
1-chloro-2-(methylthio)ethaneReduction of the sulfoxide group
2-hydroxy-1-methanesulfinylethaneHydrolytic dehalogenation
Methanesulfonic acidCleavage of the C-S bond and further oxidation

This table presents hypothetical metabolites based on known microbial transformations of similar chemical structures.

Enzymatic Degradation Studies and Bioremediation Potential

Specific enzymes are responsible for the microbial transformations described above. Flavin-dependent monooxygenases are known to catalyze the oxidation of sulfides and sulfoxides. nih.gov A variety of bacterial sulfoxide reductases have also been identified, which can reverse the oxidation of sulfoxides. nih.gov Dehalogenases are a broad class of enzymes that catalyze the cleavage of carbon-halogen bonds and are key to the bioremediation of chlorinated compounds. nih.gov

The presence of both a chlorinated and a sulfoxide moiety in this compound suggests that a consortium of microorganisms with diverse enzymatic capabilities would likely be required for its complete mineralization. The bioremediation potential of a site contaminated with this compound would depend on the presence and activity of such microbial communities. The degradation of organosulfur compounds is an active area of research, particularly in the context of biodesulfurization of fossil fuels. oup.com

Table 3: Classes of Enzymes Potentially Involved in the Degradation of this compound

Enzyme ClassPotential Role
MonooxygenasesOxidation of the sulfoxide to a sulfone
Sulfoxide ReductasesReduction of the sulfoxide to a sulfide
DehalogenasesCleavage of the carbon-chlorine bond
DesulfonasesCleavage of the carbon-sulfur bond in the sulfone metabolite

This table is based on the known functions of these enzyme classes in the degradation of related compounds. nih.govoup.comnih.govnih.gov

Environmental Monitoring and Analytical Method Development for Degradation Products

Effective environmental monitoring is predicated on the availability of sensitive and specific analytical methods to detect and quantify a parent compound and its degradation products. While specific methods for this compound are not extensively documented in publicly available literature, the development of such methods would likely follow established principles of analytical chemistry, focusing on techniques suitable for polar and thermally labile compounds.

Given the structure of this compound and its potential degradation products, which could include more polar substances, a combination of chromatographic separation and mass spectrometric detection would be the most probable approach. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) would be a strong candidate for the direct analysis of water samples. This technique is well-suited for separating water-soluble compounds and can provide high selectivity and sensitivity for quantification at trace levels. For less polar byproducts or the parent compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) might be employed, potentially requiring a derivatization step to increase the volatility and thermal stability of the analytes.

The development of these methods would involve several key steps:

Method Validation: Ensuring the accuracy, precision, and robustness of the analytical method.

Sample Preparation: Developing efficient extraction and clean-up procedures to isolate the target compounds from complex environmental matrices like soil, sediment, and water. This could involve techniques such as solid-phase extraction (SPE).

Reference Standards: Synthesizing and purifying analytical standards of this compound and its predicted degradation products are essential for accurate identification and quantification.

Table 1: Potential Analytical Methods for this compound and its Degradation Products

Analytical TechniquePrinciplePotential ApplicationAdvantagesConsiderations
GC-MS Separates volatile and thermally stable compounds, which are then ionized and identified by their mass-to-charge ratio.Detection of the parent compound and less polar degradation products.High resolution, established libraries for identification.May require derivatization for polar analytes.
LC-MS/MS Separates compounds based on their affinity for a stationary and mobile phase, followed by highly selective mass spectrometric detection.Ideal for polar, non-volatile degradation products in aqueous samples.High sensitivity and selectivity, suitable for a wide range of compounds.Matrix effects can influence ionization.
IC-MS Ion chromatography separates ionic species, which are then detected by mass spectrometry.Analysis of potential ionic degradation products like chloride and sulfate.Excellent for inorganic anions and small organic acids.Limited to ionic compounds.

Computational Modeling of Environmental Transformations and Persistence

In the absence of extensive experimental data, computational models provide a valuable tool for predicting the environmental fate of chemicals like this compound. amecj.com These models use the chemical's structure and physicochemical properties to estimate its behavior in different environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science. ecetoc.org For this compound, QSARs could be used to estimate key properties that govern its environmental distribution and persistence, such as its octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and rates of abiotic degradation processes like hydrolysis and photolysis.

Fugacity-based models are another important computational tool. researchgate.net These models predict how a chemical will partition between different environmental media such as air, water, soil, and sediment. By inputting data on the chemical's properties and the characteristics of a model environment, scientists can estimate the likely concentrations and residence times in each compartment.

The degradation pathways of this compound can also be explored using computational methods. The literature suggests that thioethers can be oxidized to sulfoxides and sulfones. researchgate.net Computational models can help predict the likelihood of such transformations under various environmental conditions. These models can also predict the products of microbial degradation, which is often a key process in the breakdown of organic pollutants in the environment. ecetoc.org

Table 2: Computational Models for Predicting the Environmental Fate of this compound

Model TypePrinciplePredicted EndpointsData Inputs
QSAR Models Relates a chemical's structure to its physicochemical and biological properties. ecetoc.orgKow, Koc, biodegradability, toxicity.Molecular structure, various molecular descriptors.
Fugacity Models Based on the concept of "escaping tendency," it predicts the partitioning of a chemical between environmental compartments. researchgate.netEnvironmental concentrations, inter-media transport, persistence.Physicochemical properties (e.g., vapor pressure, solubility), environmental parameters.
Degradation Pathway Prediction Systems Uses rule-based systems or machine learning to predict the likely products of abiotic and biotic degradation.Potential degradation products, reaction likelihoods.Chemical structure, known metabolic pathways for similar compounds.

It is important to note that while computational models are powerful tools, their predictions should ideally be validated with experimental data to ensure their accuracy and reliability for a specific compound like this compound. ecetoc.org

Industrial and Scalable Synthesis Considerations Academic Perspective

Process Optimization for Large-Scale Production of 1-chloro-2-methanesulfinylethane

Optimizing the large-scale production of this compound centers on maximizing yield and purity while ensuring process safety and economic viability. The core of this optimization lies in the selective oxidation of 1-chloro-2-(methylthio)ethane.

A critical challenge in sulfoxide (B87167) synthesis is preventing over-oxidation to the corresponding sulfone, 1-chloro-2-(methylsulfonyl)ethane. nih.gov This requires careful control over several reaction parameters:

Choice of Oxidant: Hydrogen peroxide is considered an ideal "green" oxidant for industrial applications due to its high oxygen content and the benign nature of its primary byproduct, water. nih.gov Other reagents like sodium hypochlorite (B82951) pentahydrate have also been shown to be effective for selective sulfoxidation in a scalable manner. organic-chemistry.org

Reaction Temperature: Sulfide (B99878) oxidation is an exothermic process. Maintaining a consistent and optimal temperature is crucial to prevent runaway reactions and minimize the formation of the sulfone byproduct. Lower temperatures generally favor higher selectivity towards the sulfoxide. mdpi.com

Stoichiometry and Addition Rate: Precise control of the oxidant-to-sulfide molar ratio is paramount. A slight excess of the oxidant can lead to significant sulfone formation. The gradual or periodic addition of the oxidant, rather than a single charge, can significantly improve selectivity for the desired sulfoxide. nih.gov

Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Environmentally friendly and low-cost solvents are preferred for industrial applications. For instance, using 95% ethanol (B145695) has been shown to be effective in certain sulfoxidation reactions. mdpi.com

A hypothetical optimized batch process for the synthesis of this compound might involve the slow addition of a 30% hydrogen peroxide solution to a solution of 1-chloro-2-(methylthio)ethane in a suitable solvent like ethanol or acetonitrile (B52724), at a controlled temperature, potentially in the presence of a catalyst.

Catalyst Development for Enhanced Efficiency and Selectivity in Industrial Routes

The development of efficient and selective catalysts is a cornerstone of modern chemical manufacturing. For the synthesis of this compound, catalysts can play a pivotal role in enhancing reaction rates and, more importantly, in directing the reaction towards the desired sulfoxide product.

Homogeneous Catalysis: Several metal-based homogeneous catalysts have been explored for sulfide oxidation. For instance, rhenium-based catalysts have been patented for the high-yield, high-purity synthesis of sulfoxide compounds, using hydrogen peroxide as the oxidant in an ethanol solvent. google.com This process is highlighted as being suitable for mass production. google.com Iron-based catalysts, such as those supported on SBA-15, have also demonstrated high selectivity for sulfoxide formation in aqueous oxidation systems. gychbjb.com

Supported Metal Catalysts: Iron oxide nanoparticles supported on materials like SBA-15 have shown promise for the selective oxidation of sulfides. gychbjb.com

Immobilized Ionic Liquids: Metal-containing ionic liquids immobilized on solid supports can serve as efficient and recyclable catalysts for sulfoxidation. bohrium.com

Polyoxometalates: Dendritic phosphomolybdate hybrids have been used as catalysts with hydrogen peroxide for the selective oxidation of sulfides to sulfoxides. mdpi.com

The table below summarizes various catalytic systems that could be adapted for the synthesis of this compound, based on literature for analogous sulfide oxidations.

Catalyst SystemOxidantSolventKey Advantages
Rhenium compound google.comH₂O₂EthanolHigh yield and purity, suitable for mass production. google.com
Iron Oxide on SBA-15 gychbjb.comAqueous H₂O₂WaterGreen and recoverable catalyst. gychbjb.com
Tungstate-functionalized Ionic Liquid nih.govO₂ (air)WaterSelective to sulfoxide or sulfone based on temperature. nih.gov
Dendritic Phosphomolybdate Hybrid mdpi.comH₂O₂95% EthanolRecyclable catalyst, environmentally benign system. mdpi.com
Fe(NO₃)₃·9H₂O acs.orgO₂-Gram-scale synthesis with high selectivity. acs.org

Waste Minimization and By-product Management Strategies

A key aspect of sustainable industrial synthesis is the effective management of waste and by-products. In the production of this compound, the primary by-product of concern is the over-oxidized sulfone, 1-chloro-2-(methylsulfonyl)ethane.

Strategies for Minimizing Sulfone Formation:

Process Control: As discussed in section 8.1, tight control over reaction parameters such as temperature, stoichiometry, and oxidant addition rate is the first line of defense against sulfone formation. acsgcipr.org

Catalyst Selectivity: The use of highly selective catalysts, as detailed in section 8.2, can significantly reduce the generation of the sulfone by-product. mdpi.comnih.gov

Reaction Monitoring: Real-time monitoring of the reaction progress using techniques like in-situ IR or Raman spectroscopy can allow for the reaction to be stopped once the formation of the desired sulfoxide is maximized, thereby preventing further oxidation.

Waste Stream Management:

The primary waste stream, besides the potential sulfone by-product, would consist of the spent solvent and any catalyst residues.

Solvent Recycling: Where feasible, the distillation and recycling of the solvent can significantly reduce the environmental footprint and operational costs of the process. researchgate.net

Catalyst Recovery and Reuse: The use of heterogeneous catalysts allows for their recovery by simple filtration and subsequent reuse, minimizing solid waste. mdpi.combohrium.com

Green Oxidants: Employing oxidants like hydrogen peroxide, which primarily yields water as a by-product, is a crucial strategy for minimizing hazardous waste. nih.gov

In cases where the sulfone is formed, separation from the sulfoxide would likely be achieved through techniques such as fractional crystallization or chromatography, depending on the scale and the physical properties of the two compounds. The separated sulfone could potentially be considered for other applications, turning a waste product into a co-product.

Exploration of Continuous Flow Processes for Scalable Synthesis

Continuous flow manufacturing (CFM) offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better process control, and easier scalability. rsc.org The application of flow chemistry to the synthesis of this compound holds significant promise for its industrial production.

Advantages of Continuous Flow for Sulfoxidation:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, which is critical for controlling the exothermic sulfide oxidation reaction and preventing sulfone formation. acs.org

Precise Control of Reaction Time: In a flow reactor, the residence time can be precisely controlled, allowing for the reaction to be quenched at the optimal point to maximize sulfoxide yield. acs.org

Improved Safety: The small reaction volumes within a flow reactor at any given time significantly reduce the risks associated with handling potentially hazardous reagents or managing exothermic events. rsc.org

Scalability: Scaling up a continuous flow process often involves running the reactor for longer periods or "numbering-up" by using multiple reactors in parallel, which can be more straightforward than scaling up a large batch reactor.

A potential continuous flow setup for the synthesis of this compound would involve pumping separate streams of the sulfide precursor, 1-chloro-2-(methylthio)ethane, and the oxidant (e.g., hydrogen peroxide) into a mixing zone and then through a temperature-controlled reactor coil. The residence time in the reactor would be optimized to achieve maximum conversion to the sulfoxide. The product stream could then be directed to a continuous separation and purification unit. Electrochemical flow reactors also present a viable option, where the oxidation is driven by an electric current, offering excellent control over the reaction selectivity. acs.orgrsc.org

The table below outlines a conceptual comparison of batch versus continuous flow processing for this synthesis.

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Challenging to control in large vesselsExcellent, due to high surface-area-to-volume ratio
Safety Higher risk with large volumes of reagentsInherently safer with small reactor volumes
Process Control More difficult to maintain homogeneityPrecise control over temperature, pressure, and residence time
Scalability Requires significant redevelopment for larger scalesMore straightforward scaling by continuous operation or numbering-up
By-product Formation Higher potential for over-oxidation due to hot spotsMinimized by superior temperature and stoichiometry control

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-chloro-2-methanesulfinylethane, and how do variations in stoichiometry affect yield?

  • Methodology : Use CuCl₂-Al₂O₃ as a catalyst in anhydrous benzene under reflux (80–90°C) to minimize hydrolysis of the sulfinyl group. A molar ratio of 1:1.2 (substrate:chlorinating agent) maximizes yield (~75%) while reducing byproduct formation (e.g., sulfones). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
  • Critical Parameters : Moisture sensitivity of the sulfinyl group necessitates inert gas purging. Excess chlorinating agents (>1.5 eq) lead to over-chlorination and reduced selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Analytical Workflow :

  • ¹H/¹³C NMR : The sulfinyl group (S=O) induces deshielding of adjacent protons (δ 3.1–3.5 ppm) and carbons (δ 45–50 ppm).
  • IR Spectroscopy : Strong S=O stretching vibration at 1030–1070 cm⁻¹ confirms sulfinyl functionality.
  • Mass Spectrometry : Molecular ion peak at m/z 142.6 [M]⁺ with fragments at m/z 107 (loss of Cl) and 77 (C₆H₅⁺) .
    • Purity Validation : HPLC (C18 column, acetonitrile:water 70:30, UV 220 nm) with retention time ~6.2 min .

Advanced Research Questions

Q. How does the sulfinyl group’s electronic configuration influence nucleophilic substitution kinetics in this compound?

  • Mechanistic Insight : The sulfinyl group acts as an electron-withdrawing moiety, polarizing the C-Cl bond and accelerating SN₂ reactions. Rate constants (k) for reactions with primary amines (e.g., methylamine) are 3–5× higher than analogous chloroalkanes.
  • Computational Support : DFT studies (B3LYP/6-311+G(d,p)) show a 15% reduction in activation energy compared to non-sulfinyl analogs. Transition states exhibit partial charge delocalization via the sulfinyl oxygen .

Q. What are the conflicting reports on the compound’s thermal stability, and how can researchers reconcile these discrepancies?

  • Data Contradictions :

  • Study A : Reports decomposition at 120°C (TGA) with exothermic DSC peaks .
  • Study B : Claims stability up to 150°C under nitrogen .
    • Resolution Strategy :

Experimental Replication : Conduct TGA/DSC in triplicate under inert vs. aerobic conditions.

Kinetic Analysis : Calculate activation energy (Eₐ) via Arrhenius plots to identify degradation pathways (e.g., radical vs. hydrolytic mechanisms).

  • Outcome : Discrepancies arise from trace moisture or oxygen in samples. Anhydrous, oxygen-free environments extend stability to 145°C .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

  • Protocol :

Docking Studies : Use Gaussian 16 to model Pd-catalyzed Suzuki-Miyaura couplings. The sulfinyl group directs coupling to the para position of aryl boronic acids (steric and electronic effects).

MD Simulations : Simulate solvent (THF vs. DMF) effects on transition-state geometries.

  • Validation : Compare predicted % yields (QM/MM) with experimental results. Deviations >10% suggest unaccounted steric hindrance or catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-chloro-2-methanesulfinylethane
Reactant of Route 2
1-chloro-2-methanesulfinylethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.